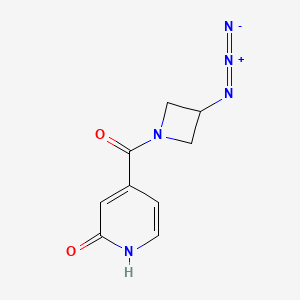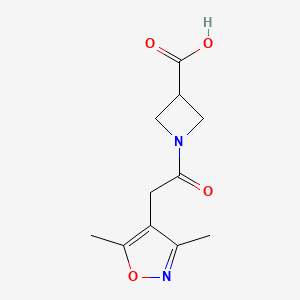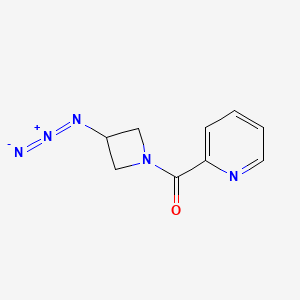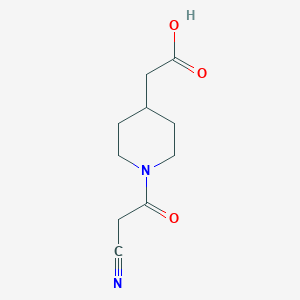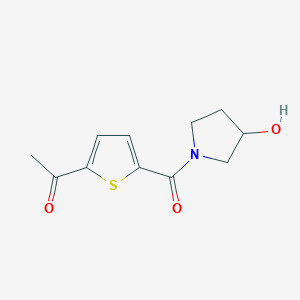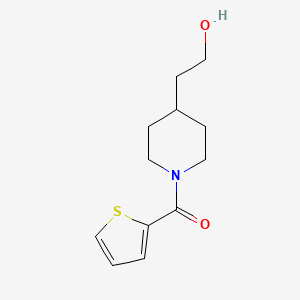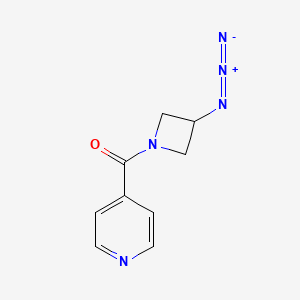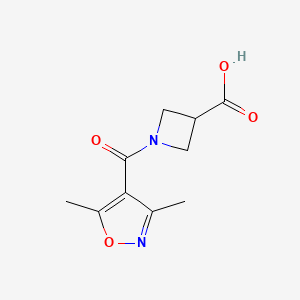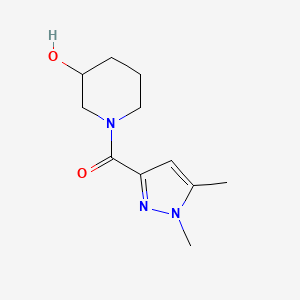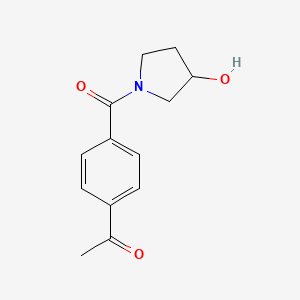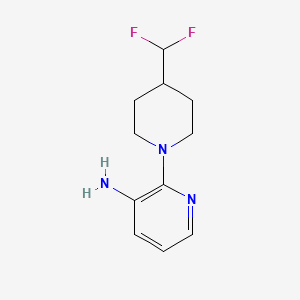
2-(4-(二氟甲基)哌啶-1-基)吡啶-3-胺
描述
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H15F2N3 and its molecular weight is 227.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光学性质和给电子能力
一项研究考察了一系列化合物的な光学性质,包括具有给电子氨基的吡啶衍生物。这些化合物包括与哌啶相关的结构,对其热、氧化还原和荧光性质表现出重要的见解。该研究突出了该化合物在开发具有独特光学特性的材料方面的潜力,这些材料可能在材料科学和光子应用等领域有用 (Palion-Gazda 等,2019)。
杂环胺化学
杂环胺(包括哌啶衍生物)的碱性和反应性是了解这些化合物化学行为的研究主题。对电子结构和反应机理的研究为合成具有潜在医药化学和材料科学应用的新型杂环化合物提供了基础知识 (Ginsburg, 1967)。
手性催化剂的合成
对手性 N-(4-(哌啶-1-基)吡啶-2-基)酰胺衍生物的研究展示了潜在立体选择性催化剂的合成。这些衍生自目标化学结构的催化剂在对映选择性合成中具有应用,这是药物研究和开发的重要领域 (Tian 等,2012)。
氟化化学
通过氟化过程(包括使用复杂金属氟化物)对吡啶和相关化合物进行化学改性,揭示了该化合物在合成氟代类似物方面的多功能性。这些氟代衍生物对于开发具有增强化学和物理性质(包括增加稳定性和生物利用度)的新材料具有重要意义 (Plevey 等,1982)。
抗菌活性
关于含哌啶嘧啶亚胺和噻唑烷酮的合成和抗菌活性的研究突出了该化合物在药物化学中的相关性。通过探索将其纳入具有抗菌特性的化合物,研究人员为持续寻找新的抗菌剂做出了贡献 (Merugu 等,2010)。
作用机制
Target of Action
Compounds with a similar structure, such as 4-(piperidin-1-yl)pyridine derivatives, have been found to exhibit strong factor iia inhibition .
Mode of Action
It’s worth noting that compounds with a similar structure have been found to inhibit specific proteins, such as serine/threonine-protein kinase b-raf .
Biochemical Pathways
Compounds with a similar structure have been found to inhibit the activity of ampk in ht-29 cells .
Pharmacokinetics
It’s worth noting that piperidine derivatives, which are structurally similar, are widely used as building blocks in synthesizing organic compounds, including medicinal products .
Result of Action
Compounds with a similar structure have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Action Environment
It’s worth noting that the synthesis of similar compounds has been successfully applied for large-scale production, suggesting that they can be stable under various environmental conditions .
生化分析
Biochemical Properties
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . Additionally, 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine can form complexes with proteins, altering their conformation and stability .
Cellular Effects
The effects of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of specific genes, thereby modulating cellular functions and responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities. In in vitro and in vivo studies, the long-term exposure to 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine has been associated with changes in cellular behavior, including alterations in cell growth, differentiation, and survival .
Dosage Effects in Animal Models
The effects of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific cellular functions or providing therapeutic benefits . At higher doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, and systemic side effects. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes, thereby influencing the levels of metabolites and the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is essential for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The localization of 2-(4-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine can also be dynamic, changing in response to cellular signals or environmental conditions .
属性
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-10(13)8-3-6-16(7-4-8)11-9(14)2-1-5-15-11/h1-2,5,8,10H,3-4,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVVEUFEQJJZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



